![molecular formula C18H11NO6 B6580306 [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-2H-pyran-5-carboxylate CAS No. 1203020-83-0](/img/structure/B6580306.png)
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-2H-pyran-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-2H-pyran-5-carboxylate, also known as 5-BOPC, is an organic compound that has been used in the laboratory for a variety of purposes. It is a colorless solid that is both soluble in water and non-toxic. It has been used for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and nanomaterials. In addition, it has been used in the study of biochemical and physiological effects, as well as in the development of new laboratory techniques.
科学的研究の応用
- Benzofuran-Isoxazole Hybrids : These compounds combine benzofuran and isoxazole motifs. Researchers have synthesized novel heterocyclic hybrids using this structure. These hybrids can be strategically designed to enhance drug properties .
- Antibacterial and Antitubercular Activity : Computational tools predict antitubercular and antibacterial traits of these hybrids. In vitro bioactivities demonstrate their promise. Docking simulations reveal binding affinities to specific molecular targets, such as Mycobacterium tuberculosis enoyl-ACP reductase and Escherichia coli topoisomerase IV .
- Benzofuran-Isoxazole Derivatives : These hybrids have been evaluated for in vitro antibacterial and antifungal activity. Their potential as antimicrobial agents is noteworthy .
- Multistep Synthesis : The compound is synthesized via a multistep process starting with 5-chlorosalicylaldehyde. Its structures are characterized using IR, 1H NMR, and mass spectrometry .
- Crystal Structure Studies : Researchers have determined the crystal structure of related benzofuran-isoxazole derivatives, providing insights into their three-dimensional arrangement .
- Promising Candidates : These benzofuranyl-isoxazole hybrids show potential as lead compounds. Further optimization aims to develop more potent and safer pharmaceutical agents .
- Binding Affinities : Docking studies reveal interactions with specific enzymes. Understanding their binding modes can guide drug development .
- Hybridization Strategy : Combining benzofuran and isoxazole rings allows for diverse structures and properties. Researchers can tailor these hybrids for specific functions, expanding the chemical toolbox for drug discovery .
Medicinal Chemistry and Drug Design
Antifungal Activity
Chemical Synthesis and Structure Determination
Pharmaceutical Lead Optimization
Biological Activity and Mechanism of Action
Chemical Diversity and Innovation
作用機序
Target of Action
Similar benzofuran-isoxazole hybrid heterocyclic units have been evaluated for their in vitro antibacterial and antifungal activity . These compounds have been found to be highly active against all tested bacterial and fungal strains .
Mode of Action
Similar compounds have been shown to exhibit good theoretical affinity with autodock 42 software score in the range of –937 and –1163 kcal/mol against the main protease of COVID-19 . This suggests that these compounds may interact with the protease to inhibit its function, thereby exerting their antimicrobial effects.
Biochemical Pathways
Similar compounds have been shown to interact with glucosamine-6-phosphate synthase and aspartic proteinase . These enzymes play crucial roles in the biosynthesis of cell wall components in bacteria and fungi, suggesting that the compound may exert its effects by disrupting these pathways.
Pharmacokinetics
The molecular weight of the compound is 379368, which is within the acceptable range for oral bioavailability
Result of Action
Similar compounds have been found to be highly active against all tested bacterial and fungal strains , suggesting that they may exert their effects by inhibiting the growth of these organisms.
特性
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 6-oxopyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO6/c20-17-6-5-12(9-22-17)18(21)23-10-13-8-16(25-19-13)15-7-11-3-1-2-4-14(11)24-15/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDYVXVENYAAIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)C4=COC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 2-oxo-2H-pyran-5-carboxylate |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。